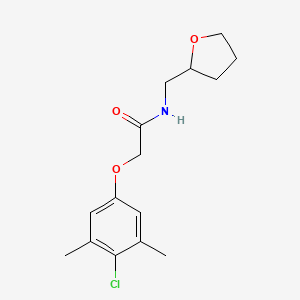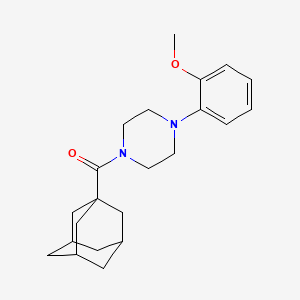
2-(4-chloro-3,5-dimethylphenoxy)-N-(tetrahydro-2-furanylmethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chloro-3,5-dimethylphenoxy)-N-(tetrahydro-2-furanylmethyl)acetamide, also known as Compound A, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields of research. This compound is known to exhibit several biochemical and physiological effects that make it a promising candidate for use in laboratory experiments.
作用機序
The mechanism of action of 2-(4-chloro-3,5-dimethylphenoxy)-N-(tetrahydro-2-furanylmethyl)acetamide A involves the inhibition of several key enzymes and signaling pathways that are involved in cancer cell growth and proliferation. Specifically, 2-(4-chloro-3,5-dimethylphenoxy)-N-(tetrahydro-2-furanylmethyl)acetamide A has been shown to inhibit the activity of the protein kinase B (AKT) pathway, which is known to play a critical role in cancer cell survival and proliferation.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, 2-(4-chloro-3,5-dimethylphenoxy)-N-(tetrahydro-2-furanylmethyl)acetamide A has also been shown to exhibit several other biochemical and physiological effects. Studies have shown that 2-(4-chloro-3,5-dimethylphenoxy)-N-(tetrahydro-2-furanylmethyl)acetamide A can inhibit the production of several pro-inflammatory cytokines, which makes it a promising candidate for use in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
実験室実験の利点と制限
One of the major advantages of using 2-(4-chloro-3,5-dimethylphenoxy)-N-(tetrahydro-2-furanylmethyl)acetamide A in laboratory experiments is its high potency and selectivity. 2-(4-chloro-3,5-dimethylphenoxy)-N-(tetrahydro-2-furanylmethyl)acetamide A exhibits potent anti-cancer activity at low concentrations, which makes it a valuable tool for studying cancer cell biology. However, one of the limitations of using 2-(4-chloro-3,5-dimethylphenoxy)-N-(tetrahydro-2-furanylmethyl)acetamide A in laboratory experiments is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several potential future directions for research involving 2-(4-chloro-3,5-dimethylphenoxy)-N-(tetrahydro-2-furanylmethyl)acetamide A. One promising area of research involves the development of new formulations and delivery methods that can improve the solubility and bioavailability of 2-(4-chloro-3,5-dimethylphenoxy)-N-(tetrahydro-2-furanylmethyl)acetamide A. Additionally, further studies are needed to explore the potential applications of 2-(4-chloro-3,5-dimethylphenoxy)-N-(tetrahydro-2-furanylmethyl)acetamide A in the treatment of other diseases, such as neurodegenerative disorders and infectious diseases.
合成法
The synthesis of 2-(4-chloro-3,5-dimethylphenoxy)-N-(tetrahydro-2-furanylmethyl)acetamide A can be achieved through a multi-step process involving the reaction of several intermediate compounds. One of the most commonly used methods for the synthesis of 2-(4-chloro-3,5-dimethylphenoxy)-N-(tetrahydro-2-furanylmethyl)acetamide A involves the reaction of 2,4-dichloro-5-methylphenol with 2-furancarboxaldehyde in the presence of a base such as sodium hydride. The resulting intermediate is then reacted with N-Boc-ethylenediamine and chloroacetyl chloride to yield 2-(4-chloro-3,5-dimethylphenoxy)-N-(tetrahydro-2-furanylmethyl)acetamide A.
科学的研究の応用
2-(4-chloro-3,5-dimethylphenoxy)-N-(tetrahydro-2-furanylmethyl)acetamide A has been studied extensively for its potential applications in various fields of research. One of the most promising areas of research involves the use of 2-(4-chloro-3,5-dimethylphenoxy)-N-(tetrahydro-2-furanylmethyl)acetamide A in cancer therapy. Studies have shown that 2-(4-chloro-3,5-dimethylphenoxy)-N-(tetrahydro-2-furanylmethyl)acetamide A exhibits potent anti-cancer activity against several types of cancer cells, including breast, lung, and prostate cancer cells.
特性
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-(oxolan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO3/c1-10-6-13(7-11(2)15(10)16)20-9-14(18)17-8-12-4-3-5-19-12/h6-7,12H,3-5,8-9H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHSOEZLGNRIQII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(=O)NCC2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4983408.png)
![1-[(4-fluorophenyl)sulfonyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4983415.png)
![7-(3-nitrophenyl)-6H,7H,8H-chromeno[3',4':5,6]pyrano[3,2-c]chromene-6,8-dione](/img/structure/B4983423.png)
![5-[(1-adamantylcarbonyl)amino]-2-(methylamino)-1,3-thiazole-4-carboxamide](/img/structure/B4983433.png)
![2-methoxy-N-{1-[(2-naphthylamino)carbonyl]-2-phenylvinyl}benzamide](/img/structure/B4983441.png)

![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(4-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B4983453.png)


![N-(4-fluorophenyl)-4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B4983488.png)
![5-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4983496.png)
![N-[(1,3-dioxooctahydro-2H-isoindol-2-yl)methyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B4983503.png)
![5-acetyl-4-(4-bromophenyl)-6-methyl-2-{[2-(2-naphthyl)-2-oxoethyl]thio}-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4983505.png)
![3-[(2-ethoxyphenyl)amino]-5-phenyl-2-cyclohexen-1-one](/img/structure/B4983519.png)